REACTION_CXSMILES
|
Br[CH2:2][CH2:3]Br.C(=O)([O-])[O-].[K+].[K+].[N+:11]([C:14]1[CH:20]=[CH:19][CH:18]=[C:16]([OH:17])[C:15]=1[OH:21])([O-:13])=[O:12].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:11]([C:14]1[C:15]2[O:21][CH2:3][CH2:2][O:17][C:16]=2[CH:18]=[CH:19][CH:20]=1)([O-:13])=[O:12] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.59 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
WASH
|
Details
|
washed with 2N
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium hydroxide solution (150 ml), dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica; ether)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2OCCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |